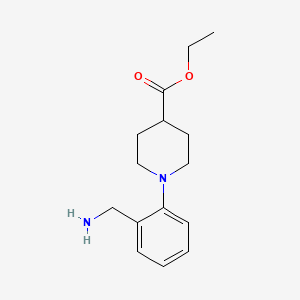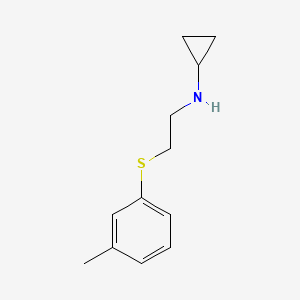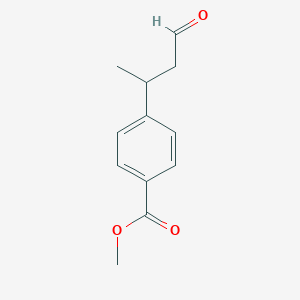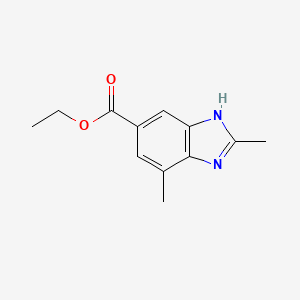
(4-Amino-2-fluorophényl)méthanol
Vue d'ensemble
Description
(4-Amino-2-fluorophenyl)methanol: is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is characterized by the presence of an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of 4-nitro-2-fluorobenzaldehyde using reducing agents such as iron powder and hydrochloric acid.
Hydrolysis of Fluorinated Amines: Another method includes the hydrolysis of 4-amino-2-fluorobenzonitrile using strong acids or bases.
Industrial Production Methods: The industrial production of (4-Amino-2-fluorophenyl)methanol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Applications De Recherche Scientifique
(4-Amino-2-fluorophenyl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown cytotoxic effects against certain cancer cell lines, such as DU145 prostate cancer cells and hepatocytes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known to be a cytotoxic agent, suggesting that it may interact with cellular components such as dna, rna, and proteins .
Mode of Action
(4-Amino-2-fluorophenyl)methanol acts as a prodrug . It becomes activated in cells to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This binding can interfere with the normal functioning of these molecules, leading to cell death.
Biochemical Pathways
Given its cytotoxic nature, it is likely that it disrupts essential cellular processes, such as dna replication, rna transcription, and protein synthesis .
Pharmacokinetics
Its metabolism would involve its activation in cells to generate reactive intermediates .
Result of Action
(4-Amino-2-fluorophenyl)methanol has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . This suggests that its action results in the death of these cells, likely due to the disruption of essential cellular processes caused by its reactive intermediates .
Analyse Biochimique
Biochemical Properties
(4-Amino-2-fluorophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of tumor cells by acting as a prodrug. Once inside the cell, (4-Amino-2-fluorophenyl)methanol is activated to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This interaction can lead to the inhibition of key cellular processes, ultimately resulting in cytotoxic effects.
Cellular Effects
The effects of (4-Amino-2-fluorophenyl)methanol on various types of cells and cellular processes have been extensively studied. In particular, it has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to the inhibition of cell proliferation and induction of cell death.
Molecular Mechanism
The molecular mechanism of action of (4-Amino-2-fluorophenyl)methanol involves its conversion into reactive intermediates within the cell. These intermediates bind covalently to DNA, RNA, and proteins, leading to the disruption of essential cellular processes . The compound’s ability to inhibit enzyme activity and alter gene expression contributes to its cytotoxic effects. Additionally, (4-Amino-2-fluorophenyl)methanol has been shown to interact with specific biomolecules, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Amino-2-fluorophenyl)methanol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (4-Amino-2-fluorophenyl)methanol remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of (4-Amino-2-fluorophenyl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that (4-Amino-2-fluorophenyl)methanol is cytotoxic against DU145 prostate cancer cells and hepatocytes . The threshold effects and potential toxicities at varying dosages need to be thoroughly evaluated in animal models to determine the optimal therapeutic window.
Metabolic Pathways
(4-Amino-2-fluorophenyl)methanol is involved in various metabolic pathways within the cell. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Its conversion into reactive intermediates and subsequent binding to DNA, RNA, and proteins highlight its role in cellular metabolism
Transport and Distribution
The transport and distribution of (4-Amino-2-fluorophenyl)methanol within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . Understanding the transport mechanisms and distribution patterns of (4-Amino-2-fluorophenyl)methanol can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of (4-Amino-2-fluorophenyl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall cytotoxic effects
Analyse Des Réactions Chimiques
(4-Amino-2-fluorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-2-fluorobenzoic acid
Reduction: 4-Amino-2-fluorobenzylamine
Substitution: Various substituted phenylmethanol derivatives
Comparaison Avec Des Composés Similaires
4-Amino-2-methylphenol
4-Amino-2-chlorophenol
4-Amino-2-bromophenol
Propriétés
IUPAC Name |
(4-amino-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWJNSZYNRUFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668482 | |
| Record name | (4-Amino-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840501-15-7 | |
| Record name | (4-Amino-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














